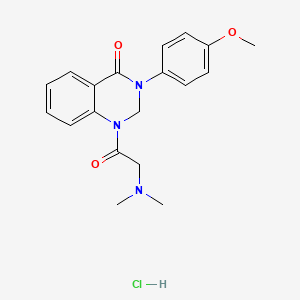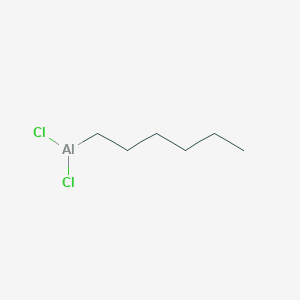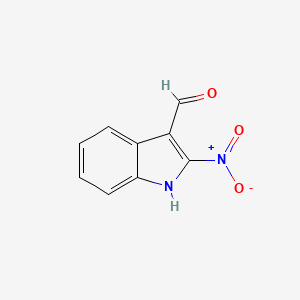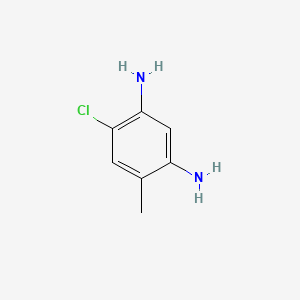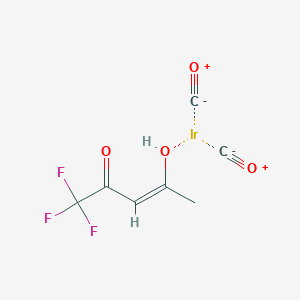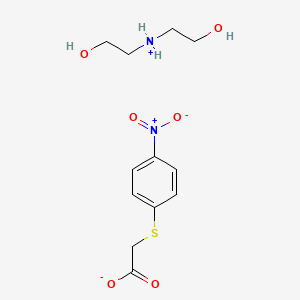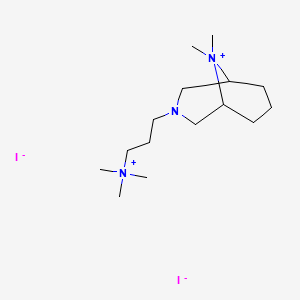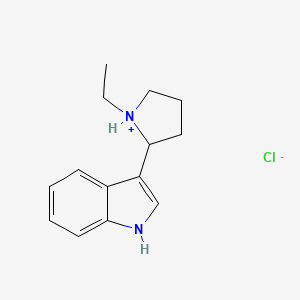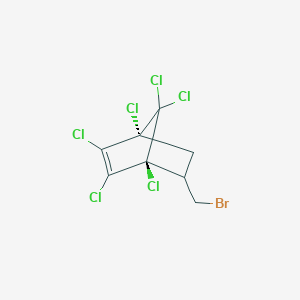![molecular formula C14H10 B13736669 6b,8a-Dihydrocyclobut[a]acenaphthylene CAS No. 30736-79-9](/img/structure/B13736669.png)
6b,8a-Dihydrocyclobut[a]acenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6b,8a-Dihydrocyclobut[a]acenaphthylene is an organic compound with the molecular formula C₁₄H₁₀ and a molecular weight of 178.2292 g/mol It is a polycyclic aromatic hydrocarbon that features a cyclobutane ring fused to an acenaphthylene moiety
Méthodes De Préparation
The synthesis of 6b,8a-Dihydrocyclobut[a]acenaphthylene typically involves cyclization reactions. One common synthetic route includes the cyclization of acenaphthylene derivatives under specific reaction conditions. For example, the reaction of acenaphthylene with a suitable cyclizing agent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
6b,8a-Dihydrocyclobut[a]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6b,8a-Dihydrocyclobut[a]acenaphthylene has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity. Its unique structure makes it a valuable subject for investigating reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of this compound includes studying its interactions with biological macromolecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 6b,8a-Dihydrocyclobut[a]acenaphthylene involves its interaction with molecular targets through various pathways. Its polycyclic aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
6b,8a-Dihydrocyclobut[a]acenaphthylene can be compared with other polycyclic aromatic hydrocarbons, such as naphthalene, anthracene, and phenanthrene. While these compounds share similar aromatic characteristics, this compound is unique due to the presence of the cyclobutane ring fused to the acenaphthylene moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specific research applications .
Similar compounds include:
- Naphthalene
- Anthracene
- Phenanthrene
These compounds serve as references for understanding the unique properties and reactivity of this compound.
Propriétés
Numéro CAS |
30736-79-9 |
|---|---|
Formule moléculaire |
C14H10 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
tetracyclo[7.4.1.05,14.010,13]tetradeca-1,3,5(14),6,8,11-hexaene |
InChI |
InChI=1S/C14H10/c1-3-9-4-2-6-13-11-8-7-10(11)12(5-1)14(9)13/h1-8,10-11H |
Clé InChI |
MKRSLSRLZZVPKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4C=CC4C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


